An In-depth Technical Guide to Adamantane-2,6-dione: A Versatile Diamondoid Building Block
An In-depth Technical Guide to Adamantane-2,6-dione: A Versatile Diamondoid Building Block
Introduction: The Unique World of Diamondoids
Adamantane, the smallest unit cage of the diamond crystal lattice, represents a fascinating and highly utilized structural motif in modern chemistry.[1] Its rigid, strain-free, and lipophilic nature has made it a privileged scaffold in medicinal chemistry and materials science.[1] Adamantane derivatives are integral to a range of pharmaceuticals, from antiviral agents like Amantadine to neuroprotective drugs such as Memantine.[2] The introduction of functional groups onto the adamantane core creates versatile building blocks for more complex molecular architectures. Among these, Adamantane-2,6-dione (Tricyclo[3.3.1.13,7]decane-2,6-dione), with its symmetrical placement of two reactive ketone groups on the secondary carbon (methylene bridge) positions, stands out as a pivotal precursor for advanced chemical synthesis.[2][3]
This technical guide provides an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of adamantane-2,6-dione, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Bonding
Adamantane-2,6-dione possesses a highly symmetrical and rigid tricyclic cage structure. The carbon framework is composed of three fused cyclohexane rings, all in the stable chair conformation, which renders the molecule virtually strain-free. The molecule's structure is characterized by four tertiary C-H bonds at the bridgehead positions and, in this case, two carbonyl groups at the secondary C-2 and C-6 positions.[2]
The introduction of the sp²-hybridized carbonyl carbons slightly distorts the perfect Td symmetry of the parent adamantane hydrocarbon. However, the molecule retains a high degree of symmetry, which simplifies its spectroscopic signatures.
Caption: 2D structure of Adamantane-2,6-dione.
Physicochemical and Spectroscopic Properties
Adamantane-2,6-dione is a high-purity, white to off-white crystalline solid at room temperature.[4] Its rigid, nonpolar cage structure dictates its solubility, being practically insoluble in water but soluble in organic solvents like chloroform and methanol.[3]
Physicochemical Data
The key physical and chemical properties of adamantane-2,6-dione are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 39751-07-0 | [2] |
| Molecular Formula | C₁₀H₁₂O₂ | [5] |
| Molecular Weight | 164.20 g/mol | [2][5] |
| Melting Point | 323-323.4 °C | [3] |
| Boiling Point | 307 °C | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in Chloroform, Methanol | [3] |
| InChI Key | UBIAKEDDKXHXTB-UHFFFAOYSA-N | [4][5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of adamantane-2,6-dione. Due to its symmetry, the NMR spectra are relatively simple and highly characteristic.
| Technique | Key Features |
| ¹H NMR | The proton NMR spectrum is expected to show simplified multiplets in the aliphatic region (typically 1.5-3.0 ppm) corresponding to the bridgehead and methylene protons of the adamantane cage. The symmetry of the molecule reduces the number of distinct proton signals. |
| ¹³C NMR | The carbon NMR spectrum will be distinguished by a prominent signal in the downfield region (δ > 200 ppm) corresponding to the carbonyl carbons. Signals for the bridgehead (CH) and methylene (CH₂) carbons will appear in the aliphatic region (typically 25-50 ppm). |
| IR Spectroscopy | The infrared spectrum is dominated by a strong, sharp absorption band characteristic of a ketone C=O stretch, typically found in the range of 1700-1725 cm⁻¹. Additional peaks corresponding to C-H stretching and bending vibrations of the alkane framework will be present in the 2850-3000 cm⁻¹ and ~1450 cm⁻¹ regions, respectively.[2] |
| Mass Spectrometry | The electron ionization mass spectrum (EI-MS) would show a molecular ion peak (M⁺) at m/z = 164. Fragmentation patterns would involve the loss of CO and subsequent rearrangements of the adamantane cage. |
Synthesis of Adamantane-2,6-dione
Adamantane-2,6-dione is typically synthesized via the oxidation of a suitable adamantane precursor.[2] One common and effective laboratory-scale method involves the direct oxidation of adamantanone (adamantan-2-one). The regioselectivity of such oxidation reactions is highly dependent on the reaction conditions.[2]
Caption: General workflow for the synthesis of Adamantane-2,6-dione.
Experimental Protocol: Oxidation of Adamantanone
This protocol is based on established methods for the oxidation of adamantane derivatives. The direct oxidation of adamantanone with chromium trioxide has been reported to yield adamantane-2,4-dione as the main product in some cases, highlighting the critical role of reaction conditions in determining the isomer formed. Careful control of temperature and solvent is necessary to favor the formation of the 2,6-dione isomer.
Materials:
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Adamantanone
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Chromium trioxide (CrO₃)
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Acetic anhydride
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Dichloromethane
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Water
Procedure:
-
Preparation of Oxidant Solution: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve chromium trioxide (4.0 eq) in acetic anhydride (e.g., 100 mL for 10 g of adamantanone). Cool the solution in an ice bath to maintain a temperature below 20°C.
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Preparation of Substrate Solution: Dissolve adamantanone (1.0 eq) in acetic anhydride (e.g., 270 mL for 10 g of adamantanone).
-
Reaction: Add the adamantanone solution dropwise to the stirred, cooled chromium trioxide solution. Maintain the reaction temperature below 25°C throughout the addition using an ice bath.
-
Reaction Monitoring: Stir the mixture for several hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
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Quenching: After the reaction is complete, carefully and slowly add the reaction mixture to pre-heated water (~50°C) with vigorous stirring to decompose the excess acetic anhydride.
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Extraction: Once the mixture has cooled to room temperature, extract the aqueous solution multiple times with dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., cyclohexane/n-butanol) to yield pure adamantane-2,6-dione.
Causality Note: The use of acetic anhydride as a solvent and controlling the temperature are critical. Acetic anhydride can influence the regioselectivity of the oxidation. Maintaining a low temperature is crucial to prevent over-oxidation and decomposition of the product.
Chemical Reactivity and Applications
The two ketone groups in adamantane-2,6-dione are the primary sites of chemical reactivity, serving as versatile handles for a wide array of transformations. The rigid adamantane cage provides a robust and predictable scaffold for the synthesized derivatives.
Caption: Key reaction pathways starting from Adamantane-2,6-dione.
Key Transformations and Applications
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Reduction: The ketone groups can be readily reduced to hydroxyl groups using standard reducing agents like sodium borohydride (NaBH₄) to yield adamantane-2,6-diol. This diol can serve as a precursor for polyesters or as a chiral resolving agent.
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Condensation Reactions: Adamantane-2,6-dione reacts with amine-containing compounds. For example, its condensation with aminoguanidine produces adamantane-substituted guanylhydrazones, which have been investigated as potential inhibitors of enzymes like butyrylcholinesterase.[2][3]
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Thionation: Treatment with reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) converts the dione into adamantane-2,6-dithione, a useful intermediate for synthesizing sterically hindered alkenes.
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Perfluorination: The entire hydrocarbon framework can be fluorinated to produce perfluoro-adamantane-2,6-dione. This derivative is a precursor for other highly stable perfluorinated cage compounds.[2]
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Drug Discovery Scaffold: The rigid structure of adamantane-2,6-dione makes it an excellent starting point for creating structurally well-defined ligands for biological targets. The lipophilic cage can improve the pharmacokinetic properties of a potential drug by enhancing its ability to cross biological membranes.[2] Its derivatives are being explored for applications as enzyme inhibitors and ligands for various receptors.
Safety and Handling
Adamantane-2,6-dione should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]
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GHS Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
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Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[3]
Conclusion
Adamantane-2,6-dione is a symmetrically functionalized diamondoid of significant value in synthetic chemistry. Its rigid, predictable structure combined with two reactive ketone functionalities makes it a powerful building block for constructing complex molecules with tailored properties. From creating novel enzyme inhibitors in medicinal chemistry to serving as a precursor for advanced materials, the utility of this compound is vast. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for researchers aiming to leverage the unique structural advantages of the adamantane scaffold in their scientific endeavors.
References
-
Adamantane-2,6-dione. NIST Chemistry WebBook. Available at: [Link]
-
Oxidation of adamantane to adamantanone in concentrated H2SO4. ResearchGate. Available at: [Link]
-
One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. MDPI. Available at: [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central. Available at: [Link]
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. adamantane-2,6-dione | 39751-07-0 [chemicalbook.com]
- 4. Adamantane-2,6-dione | 39751-07-0 [sigmaaldrich.com]
- 5. Adamantane-2,6-dione [webbook.nist.gov]
